8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 195983-60-9
VCID: VC21312585
InChI: InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
SMILES: C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

CAS No.: 195983-60-9

Cat. No.: VC21312585

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione - 195983-60-9

Specification

CAS No. 195983-60-9
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
Standard InChI Key FAVPJIZQGHYIEW-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1
Canonical SMILES C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1

Introduction

Chemical Identity and Structure

Basic Identification

8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is uniquely identified through several standard chemical identifiers. These identifiers ensure precise recognition in scientific literature and chemical databases.

Table 1. Chemical Identifiers

Identifier TypeValue
CAS Number195983-60-9
Molecular FormulaC₉H₇ClN₂O₂
InChIInChI=1/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
Molecular Weight210.62 g/mol
Exact Mass210.0196052

This compound is also known by synonyms including "1H-1,4-Benzodiazepine-2,5-dione, 8-chloro-3,4-dihydro-" and "8-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione" .

Structural Properties

The molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione features a fused bicyclic system. The primary structural elements include:

  • A benzene ring fused with a diazepine seven-membered ring

  • A chlorine atom substitution at the 8-position of the benzene ring

  • Two carbonyl (ketone) groups at positions 2 and 5 of the diazepine ring

  • A partially reduced diazepine ring (3,4-dihydro)

This structural arrangement contributes significantly to the compound's chemical behavior and potential biological activities. The presence of the chlorine substituent alters the electronic distribution within the molecule, potentially influencing receptor binding capabilities and metabolic stability .

Physical and Chemical Characteristics

Based on computational analysis, 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions.

Table 2. Physicochemical Properties

PropertyValue
XLogP30.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area58.2 Ų
Heavy Atom Count14
Complexity270
Covalently-Bonded Unit Count1

The XLogP3 value of 0.8 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane permeability. The hydrogen bond donor and acceptor counts (both 2) suggest capacity for intermolecular interactions that may be relevant for biological activity .

Pharmacological Properties

Biological Activities

Based on its chemical classification, 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione may exhibit various effects on the central nervous system. Compounds in this class typically demonstrate one or more of the following activities:

  • Anxiolytic effects (anxiety reduction)

  • Sedative properties

  • Anticonvulsant activities

  • Muscle relaxant properties

Structure-Activity Relationship

The structure-activity relationship of benzodiazepines is well-established in pharmacological literature, though specific data for 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is limited in the search results. Generally, the positioning and nature of substituents on the benzodiazepine scaffold significantly affect biological activity.

The 8-chloro substitution potentially influences:

  • Lipophilicity and blood-brain barrier penetration

  • Binding affinity to receptor subtypes

  • Metabolic stability and half-life

  • Selectivity profile across various CNS receptors

Research and Applications

Synthetic Approaches

Availability and Specifications

Product ReferencePurityPrice RangeEstimated Delivery
IN-DA00APNG98%79.00-165.00 €April 21, 2025
10-F04061297.0%InquireMay 2, 2025
3D-VHA98360Min. 95%-Discontinued

This information suggests that the compound is accessible for research purposes, though availability may vary by supplier and region .

Quality Standards and Specifications

Commercial 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is typically supplied with purity specifications ranging from 95% to 98%. For research applications, particularly in pharmaceutical development or biological assays, higher purity grades (97-98%) would be recommended to minimize interference from impurities .

Standard analytical techniques for quality control of this compound likely include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Elemental analysis for composition confirmation

These quality control measures ensure the reliability and reproducibility of research results when using this compound .

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